An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-phenylfuran-3-carboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-phenylfuran-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-5-phenylfuran-3-carboxylic acid is a furan derivative of interest in medicinal chemistry and materials science. Furan-containing compounds are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[1][2] A thorough understanding of the physicochemical properties of this compound is essential for its development and application in various scientific fields. This guide provides a comprehensive overview of the known physicochemical characteristics of 2-methyl-5-phenylfuran-3-carboxylic acid, detailed experimental protocols for its synthesis and analysis, and logical workflows for its characterization.
Physicochemical Properties
The physicochemical properties of 2-methyl-5-phenylfuran-3-carboxylic acid are summarized in the table below. These parameters are crucial for predicting its behavior in biological systems and for the design of formulation and delivery strategies.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₃ | [3][4] |
| Molecular Weight | 202.21 g/mol | [3][4] |
| Appearance | Light yellow, crystalline powder | [3][5] |
| Boiling Point | 357.1 °C at 760 mmHg | [5] |
| pKa | 4.34 ± 0.26 (Predicted) | [3] |
| XLogP3-AA (Predicted) | 2.6 | [3][6] |
| Topological Polar Surface Area | 50.4 Ų | [3][7] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Enthalpy of Fusion (ΔHfus) | Determined by DTA | [1] |
| Solubility | Soluble in acetonitrile, dimethylketone, isopropanol, ethylacetate, and benzene | [1] |
Experimental Protocols
Synthesis of 2-Methyl-5-phenylfuran-3-carboxylic Acid
The synthesis of 2-methyl-5-phenylfuran-3-carboxylic acid is typically achieved through a multi-step process.[1]
Step 1: Synthesis of Ethyl-2-acetyl-4-oxo-4-phenylbutanoate
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Metallic sodium is suspended in toluene.
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Ethylacetoacetate is added to the suspension.
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Phenacyl bromide is then introduced to the reaction mixture.[1]
Step 2: Formation of Ethyl 2-Methyl-5-phenylfuran-3-carboxylate
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The product from Step 1 is reacted with phosphorus pentoxide in a benzene medium.[1]
Step 3: Saponification to 2-Methyl-5-phenylfuran-3-carboxylic Acid
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The ethyl ester from Step 2 is saponified.
-
The resulting colorless crystals of the carboxylic acid are filtered and recrystallized multiple times from ethanol to achieve high purity.[1]
Physicochemical Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Purpose: To confirm the chemical structure of the synthesized compound.
-
Procedure:
-
¹H NMR spectra are recorded on a Varian 600 or Bruker DRX 500 instrument.[1]
-
The solvent used is deuterated dimethyl sulfoxide (DMSO-d6).[1]
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to the DMSO signal (2.50 ppm).[1]
-
Expected ¹H NMR signals for 2-Methyl-5-phenylfuran-3-carboxylic acid (600 MHz, DMSO-d6): δ 2.65 (s, 3H, CH₃), 7.16 (d, J = 3.3 Hz, 1H, furan), 7.31 (t, J = 8.1 Hz, 1H, C₆H₅), 7.55 (d, J = 8.0 Hz, 2H, C₆H₅), 7.81 (d, J = 8.0 Hz, 2H, C₆H₅), 11.09 (bs, COOH).[1]
-
2. Differential Thermal Analysis (DTA)
-
Purpose: To determine the enthalpy of fusion.
-
Procedure:
3. Solubility Determination
-
Purpose: To investigate the solubility of the compound in various organic solvents at different temperatures.
-
Procedure:
-
The temperature dependencies of solubility in solvents like acetonitrile, dimethylketone, isopropanol, ethylacetate, and benzene are studied.[1]
-
Solution saturation is achieved by stirring for 60 minutes.[1]
-
To ensure equilibrium is reached, experiments are conducted by both increasing and lowering the temperature to check for a hysteresis loop.[1]
-
A known weight of the solution is taken, the solvent is evaporated at 333–343 K, and the remaining dry residue is weighed.[1]
-
4. Gas-Liquid Chromatography (GLC)
-
Purpose: To determine the purity of the solvents used in the solubility studies.
-
Procedure:
Biological Activity Context
While specific biological activities for 2-methyl-5-phenylfuran-3-carboxylic acid are not extensively documented in the available literature, the furan scaffold is a common motif in many biologically active natural and synthetic compounds.[1] Derivatives of furan have been investigated for a variety of therapeutic applications, including as antimicrobial and anticancer agents.[2][8] Further research is warranted to explore the potential biological activities and signaling pathway interactions of this particular compound.
Conclusion
This technical guide provides a detailed overview of the known physicochemical properties of 2-methyl-5-phenylfuran-3-carboxylic acid, along with established experimental protocols for its synthesis and characterization. The provided data and methodologies offer a valuable resource for researchers and scientists working with this compound, facilitating its further investigation and potential application in drug development and materials science. The logical workflows presented can guide the systematic characterization of this and similar furan derivatives.
References
- 1. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 2. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Page loading... [guidechem.com]
- 4. 2-METHYL-5-PHENYLFURAN-3-CARBOXYLIC ACID | CAS 108124-17-0 [matrix-fine-chemicals.com]
- 5. molbase.com [molbase.com]
- 6. PubChemLite - 2-methyl-5-phenylfuran-3-carboxylic acid (C12H10O3) [pubchemlite.lcsb.uni.lu]
- 7. 5-Methyl-2-phenylfuran-3-carboxylic acid | C12H10O3 | CID 761020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
